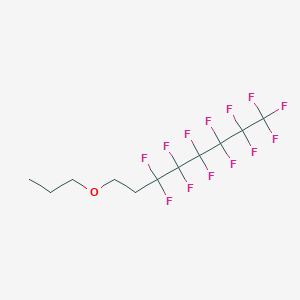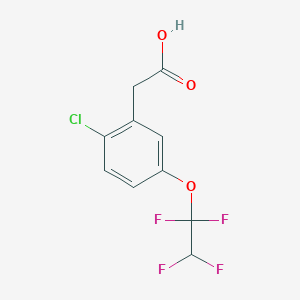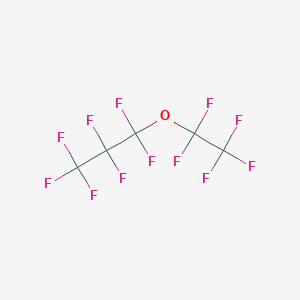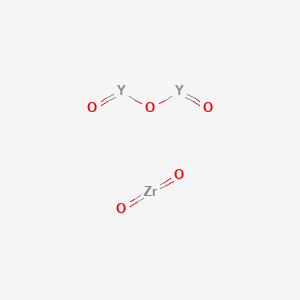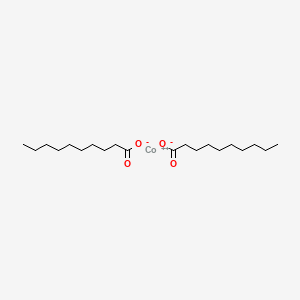
Cobaltous caprate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Cobaltous caprate can be synthesized through the reaction of cobalt(II) salts, such as cobalt(II) chloride or cobalt(II) sulfate, with decanoic acid. The reaction typically involves dissolving the cobalt salt in water or an organic solvent, followed by the addition of decanoic acid. The mixture is then heated to facilitate the reaction, and the product is precipitated out, filtered, and dried.
Industrial Production Methods: In industrial settings, this compound is produced by reacting cobalt(II) oxide or cobalt(II) hydroxide with decanoic acid under controlled conditions. The reaction is carried out in large reactors, and the product is purified through crystallization or other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Cobaltous caprate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to cobalt(III) compounds under specific conditions.
Reduction: It can be reduced back to cobalt(0) or cobalt(I) states using strong reducing agents.
Substitution: The decanoate ligand can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines or amines.
Major Products Formed:
Oxidation: Cobalt(III) decanoate or other cobalt(III) complexes.
Reduction: Metallic cobalt or cobalt(I) complexes.
Substitution: New cobalt complexes with different ligands.
Scientific Research Applications
Cobaltous caprate has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Medicine: this compound is explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: It is used in the production of cobalt-based materials for batteries, supercapacitors, and other electronic devices.
Mechanism of Action
The mechanism by which cobaltous caprate exerts its effects involves the interaction of the cobalt ion with various molecular targets. In catalysis, cobalt acts as a Lewis acid, facilitating the activation of substrates and promoting chemical reactions. In biological systems, cobalt can interact with enzymes and proteins, influencing their activity and function.
Comparison with Similar Compounds
- Cobaltous acetate
- Cobaltous butyrate
- Cobaltous stearate
Cobaltous caprate’s uniqueness lies in its balance of hydrophobic and hydrophilic properties, making it suitable for specific applications where other cobalt carboxylates may not be as effective.
Properties
CAS No. |
10139-54-5 |
|---|---|
Molecular Formula |
C10H20CoO2 |
Molecular Weight |
231.20 g/mol |
IUPAC Name |
cobalt;decanoic acid |
InChI |
InChI=1S/C10H20O2.Co/c1-2-3-4-5-6-7-8-9-10(11)12;/h2-9H2,1H3,(H,11,12); |
InChI Key |
KJONVQWTEXFKKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)O.[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


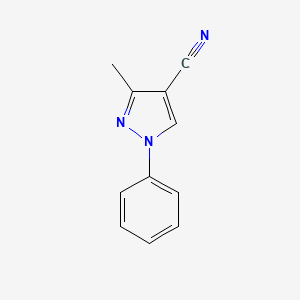

![[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B8270341.png)
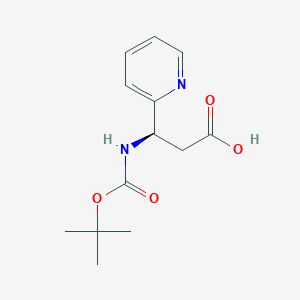
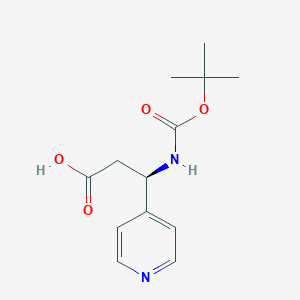
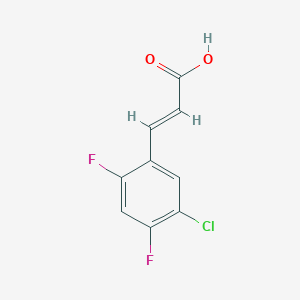
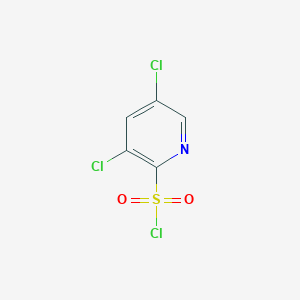
![[2-(3-Fluorophenyl)pyrimidin-5-yl]methanol](/img/structure/B8270382.png)
